molecular formula C10H15N3O4 B8374533 3-Amino-5-(2,2-dimethoxy-ethyl)-pyrazine-2-carboxylic acid methyl ester

3-Amino-5-(2,2-dimethoxy-ethyl)-pyrazine-2-carboxylic acid methyl ester

Cat. No. B8374533
M. Wt: 241.24 g/mol
InChI Key: HYVOOAGALCJQDR-UHFFFAOYSA-N
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Patent
US09163011B2

Procedure details

A solution of 3-amino-5-((Z)-2-ethoxy-vinyl)-pyrazine-2-carboxylic acid methyl ester (220 mg, 0.986 mmol) in 3M HCl in MeOH (210 μl, 6.90 mmol) was heated at 55° C. over night. A solution of 10% of NaHCO3 was added the mixture was extracted with EtOAc. The combined organic layer was dried with Na2SO4, filtered and concentrated under reduced pressure to obtain a brown solid (141 mg). The crude material was directly used in the next step without further purification.
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
210 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][C:8](/[CH:12]=[CH:13]\[O:14][CH2:15]C)=[CH:7][N:6]=1)=[O:4].CO.[C:19]([O-])(O)=[O:20].[Na+]>Cl>[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][C:8]([CH2:12][CH:13]([O:14][CH3:15])[O:20][CH3:19])=[CH:7][N:6]=1)=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
COC(=O)C1=NC=C(N=C1N)\C=C/OCC
Name
Quantity
210 μL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC=C(N=C1N)CC(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 141 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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